Quinazoline, 4-phenoxy-2-(4-propyl-1-piperazinyl)-
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Overview
Description
Quinazoline, 4-phenoxy-2-(4-propyl-1-piperazinyl)- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline typically involves the reaction of quinazolin-4(3H)-one with 4-propyl-1-piperazine and phenol derivatives. One efficient method involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and environmentally benign way to prepare 4-phenoxyquinazoline derivatives with high yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an anticonvulsant and antihypoxic agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, such as tyrosine kinases in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These compounds share a similar quinazoline core structure but differ in their substituents and biological activities.
4-phenoxyquinazoline derivatives: These compounds have similar phenoxy substituents but may differ in other functional groups and their resulting properties.
Uniqueness
4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline is unique due to its specific combination of phenoxy and piperazinyl substituents, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
129112-55-6 |
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Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-phenoxy-2-(4-propylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C21H24N4O/c1-2-12-24-13-15-25(16-14-24)21-22-19-11-7-6-10-18(19)20(23-21)26-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
InChI Key |
LNBBCYNYRUQCKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=CC=C4 |
Origin of Product |
United States |
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